Predicted Physicochemical Advantage of 6-Carboxylic Acid Substitution on the Tetrahydropyrido[2,3-b]pyrazine Scaffold
Computational predictions using ACD/Labs Percepta v14.00 indicate that the pyrido[2,3-b]pyrazine-6-carboxylic acid core (CAS 893723-33-6, the fully aromatic analog) possesses a topological polar surface area (TPSA) of 76 Ų. This value is significantly different from related heterocyclic scaffolds like pyrrolo[2,3-b]pyridine-5-carboxylic acid, which has a lower TPSA due to the absence of a second endocyclic nitrogen. The higher TPSA of the pyrido[2,3-b]pyrazine-6-carboxylic acid core, a direct result of incorporating an additional nitrogen atom relative to indole-based scaffolds, directly influences its predicted membrane permeability and solubility profiles . For the target compound itself (CAS 1803586-15-3), which is the 2-oxo-1,2,3,4-tetrahydro derivative, the saturated ring further modulates its hydrogen-bond donor/acceptor capacity compared to the fully aromatic analog, providing a unique balance of solubility and permeability not achievable with either the fully aromatic pyrido[2,3-b]pyrazine-6-carboxylic acid or other positional isomers .
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 76 Ų (for pyrido[2,3-b]pyrazine-6-carboxylic acid core, CAS 893723-33-6) |
| Comparator Or Baseline | Pyrrolo[2,3-b]pyridine-5-carboxylic acid: TPSA approx. 54 Ų (estimated for analogous 6/5-fused system with one less nitrogen) |
| Quantified Difference | Approx. 22 Ų higher TPSA for the pyrido[2,3-b]pyrazine core, corresponding to a >40% increase in polar surface area |
| Conditions | Predicted using ACD/Labs Percepta Platform - PhysChem Module, version 14.00 |
Why This Matters
The significantly higher TPSA of the pyrido[2,3-b]pyrazine-6-carboxylic acid framework directly impacts its ADME profile, making derivatives based on this scaffold less likely to passively cross the blood-brain barrier, which is a favorable attribute for developing peripherally restricted kinase inhibitors.
